Cas no 1181589-70-7 (2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide)

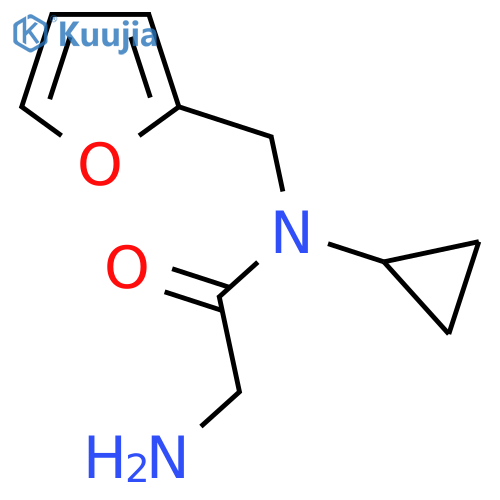

1181589-70-7 structure

商品名:2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

CAS番号:1181589-70-7

MF:C10H14N2O2

メガワット:194.230362415314

CID:2167956

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-n-cyclopropyl-n-furan-2-ylmethyl-acetamide

- 2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide

- AM90919

- 2-Amino-N-cyclopropyl-N-furan-2-ylmethylacetamide

- 2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

-

- インチ: 1S/C10H14N2O2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7,11H2

- InChIKey: SNKHEOKYMFDWGE-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1CN(C(CN)=O)C1CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 216

- トポロジー分子極性表面積: 59.5

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 087220-500mg |

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide |

1181589-70-7 | 500mg |

£320.00 | 2022-03-01 | ||

| Ambeed | A239265-1g |

2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |

1181589-70-7 | 97% | 1g |

$641.0 | 2024-04-25 | |

| Chemenu | CM487681-1g |

2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide |

1181589-70-7 | 97% | 1g |

$628 | 2023-03-07 |

2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1181589-70-7 (2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1181589-70-7)2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

清らかである:99%

はかる:1g

価格 ($):577.0